molecular formula C9H14ClNO B6190323 2-(dimethylamino)-4-methylphenol hydrochloride CAS No. 2648956-39-0

2-(dimethylamino)-4-methylphenol hydrochloride

Cat. No. B6190323
CAS RN: 2648956-39-0
M. Wt: 187.7
InChI Key:
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Description

Dimethylamino compounds are often used in the synthesis of pharmaceuticals and other organic compounds . They are typically colorless liquids or solids and can be synthesized from a variety of precursors .


Synthesis Analysis

The synthesis of dimethylamino compounds often involves the reaction of a suitable precursor with dimethylamine . The specific process can vary depending on the desired product .


Molecular Structure Analysis

Dimethylamino compounds typically feature a dimethylamino group (-N(CH3)2) attached to a larger molecule . The exact structure will depend on the specific compound .


Chemical Reactions Analysis

Dimethylamino compounds can undergo a variety of reactions, including alkylation, nitration, and lithiation . They can also react with methylating agents to form quaternary ammonium salts .


Physical And Chemical Properties Analysis

Dimethylamino compounds typically have a high solubility in water and are often hygroscopic . They can also be sensitive to heat and light .

Mechanism of Action

The mechanism of action of dimethylamino compounds can vary widely depending on the specific compound and its intended use .

Safety and Hazards

Dimethylamino compounds can be hazardous and should be handled with care. They can cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

Dimethylamino compounds continue to be of interest in various fields, including pharmaceuticals and materials science . Their unique properties make them useful in a variety of applications, and ongoing research is likely to uncover new uses for these versatile compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(dimethylamino)-4-methylphenol hydrochloride involves the reaction of 2-methyl-4-nitrophenol with dimethylamine followed by reduction of the resulting nitro compound to the amine using sodium dithionite. The amine is then quaternized with hydrochloric acid to yield the final product.", "Starting Materials": [ "2-methyl-4-nitrophenol", "dimethylamine", "sodium dithionite", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-methyl-4-nitrophenol is reacted with excess dimethylamine in ethanol at reflux temperature to yield 2-(dimethylamino)-4-nitrophenol.", "Step 2: The resulting nitro compound is then reduced to the amine using sodium dithionite in the presence of sodium bicarbonate as a buffer.", "Step 3: The amine is quaternized with hydrochloric acid to yield 2-(dimethylamino)-4-methylphenol hydrochloride." ] }

CAS RN

2648956-39-0

Molecular Formula

C9H14ClNO

Molecular Weight

187.7

Purity

95

Origin of Product

United States

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